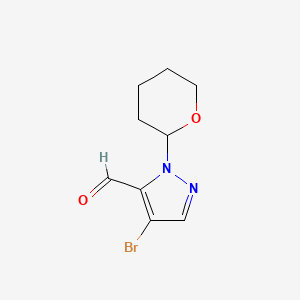

4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde

Description

Properties

IUPAC Name |

4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c10-7-5-11-12(8(7)6-13)9-3-1-2-4-14-9/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTOXZJBLIAAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C(=C(C=N2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718451 | |

| Record name | 4-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-55-7 | |

| Record name | 4-Bromo-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry. We will delve into its synthesis, chemical properties, and strategic applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique chemical architecture of this compound.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a strategically designed intermediate that combines several key features for facile chemical elaboration: a reactive aldehyde for derivatization, a bromine atom for cross-coupling reactions, and a protecting group on the pyrazole nitrogen to direct reactivity.

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is crucial for its effective use in synthesis and drug design. The table below summarizes key computed and experimental data for related core structures.

| Property | 4-Bromopyrazole | 4-Bromo-1H-pyrazole-5-carbaldehyde | 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde |

| CAS Number | 2075-45-8[3] | 287917-97-9[4][5][6] | 1001519-37-4[7] |

| Molecular Formula | C₃H₃BrN₂[3] | C₄H₃BrN₂O[5] | C₆H₇BrN₂O[7] |

| Molecular Weight | 146.97 g/mol [3] | 174.98 g/mol [5] | 203.04 g/mol [7] |

| Appearance | - | - | Not Available[7] |

| Storage | - | - | 2-8°C Refrigerator[7] |

Synthesis and Reaction Mechanisms

The synthesis of 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a multi-step process that leverages fundamental organic reactions. The overall strategy involves the protection of the pyrazole nitrogen, followed by formylation.

Protection of the Pyrazole Nitrogen

The first step is the protection of the N-H proton of a suitable pyrazole precursor, such as 4-bromopyrazole, with a tetrahydropyranyl (THP) group. This is crucial to prevent side reactions at the nitrogen atom during subsequent functionalization steps. The use of dihydropyran (DHP) under acidic catalysis is a common and efficient method for this transformation.[8]

Formylation of the Protected Pyrazole

With the nitrogen protected, the next step is the introduction of the carbaldehyde group at the 3-position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[9][10] This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

It is important to note that formylation of N-unsubstituted pyrazoles can be challenging, as electrophilic attack can occur at the nitrogen atom.[9] The THP protecting group effectively directs the formylation to the desired carbon position.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations.

Protocol for THP Protection of 4-Bromopyrazole

-

Reaction Setup: To a solution of 4-bromopyrazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add dihydropyran (1.2 eq).

-

Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-(oxan-2-yl)pyrazole.

Protocol for Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Preparation: In a separate flask, add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous dimethylformamide (DMF) at 0 °C and stir for 30 minutes.

-

Substrate Addition: To the freshly prepared Vilsmeier reagent, add a solution of 4-bromo-1-(oxan-2-yl)pyrazole (1.0 eq) in DMF.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for several hours, monitoring by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde.

Reactivity and Synthetic Utility

4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a versatile building block due to its multiple reactive sites.

-

Aldehyde Group: The aldehyde functionality can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations to form various heterocyclic systems.

-

Bromo Group: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[1][11]

-

THP Protecting Group: The THP group is stable to many reaction conditions but can be readily removed under acidic conditions to liberate the N-H proton for further functionalization or to reveal the final active compound.[8][12]

Applications in Drug Discovery

The strategic placement of functional groups on the 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde scaffold makes it an invaluable intermediate for the synthesis of biologically active molecules. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, and this particular building block provides a gateway to novel chemical entities with potential therapeutic applications.[1][2]

-

Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors used in oncology. The aldehyde and bromo functionalities can be elaborated to interact with specific residues in the ATP-binding pocket of kinases.

-

Antimicrobial Agents: Pyrazole derivatives have shown promising antibacterial and antifungal activities.[11] This scaffold can be used to generate libraries of compounds for screening against various pathogens.

-

Anti-inflammatory Agents: The pyrazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The derivatization of this intermediate could lead to the discovery of new anti-inflammatory agents with improved efficacy and safety profiles.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde and its precursors. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the related compounds. For instance, 4-bromopyrazole is known to cause skin and eye irritation and may cause respiratory irritation.[3]

Conclusion

4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a highly valuable and versatile intermediate for the synthesis of complex pyrazole derivatives with significant potential in drug discovery. Its well-defined reactivity allows for selective functionalization at multiple positions, providing access to a vast chemical space. This guide has provided a comprehensive overview of its synthesis, properties, and applications, equipping researchers with the necessary knowledge to effectively utilize this powerful building block in their quest for novel therapeutics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16375, 4-Bromopyrazole. [Link]

-

El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

Aslam, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]

-

Saeed, A., & Shah, S. A. A. (Eds.). (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5869. [Link]

-

Gudima, A., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(33), 25887-25899. [Link]

-

Asija, S., & Asija, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Organic Chemistry, 26(15), 1438-1457. [Link]

-

El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

Pharmaffiliates. 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde. [Link]

-

Gudima, A., et al. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. RSC Advances, 5(33), 25887-25899. [Link]

-

Aslam, N., et al. (2018). 4H-Pyrano[2,3-c]pyrazoles: a review. Arkivoc, 2018(6), 139-203. [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

-

Shaaban, M. R., & El-Sayed, N. N. E. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Current Organic Synthesis, 18(4), 316-347. [Link]

-

Gudima, A., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

- Google Patents. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11252736, 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde. [Link]

-

Ohtaka, A., & Tsumuraya, T. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 11(8), 922. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14761472, 4-Bromopyridine-2-carbaldehyde. [Link]

-

Urbonas, D., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1639. [Link]

Sources

- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 287917-97-9: 4-bromo-1H-pyrazole-5-carbaldehyde [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. 4-bromo-1H-pyrazole-5-carbaldehyde 95% | CAS: 287917-97-9 | AChemBlock [achemblock.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]

A Technical Guide to 4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde: A Versatile Intermediate in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, pyrazole-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic functionalization of the pyrazole ring is key to modulating the pharmacological profile of these compounds. This technical guide provides an in-depth analysis of 4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde, a highly functionalized and versatile building block poised for significant applications in drug discovery and development.

This document will elucidate the key physicochemical properties of the title compound, propose a robust synthetic pathway with detailed experimental considerations, explore its reactivity, and discuss its potential applications in the synthesis of complex bioactive molecules. The inclusion of a tetrahydropyranyl (THP) protecting group and the strategic placement of bromo and carbaldehyde functionalities make this intermediate a valuable tool for researchers and scientists in the pharmaceutical industry.

Molecular Overview and Physicochemical Properties

4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde is a trifunctionalized heterocyclic compound. The pyrazole core provides a stable aromatic system. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The aldehyde group at the 3-position is a key functional group for chain extension and the formation of various heterocyclic systems through condensation reactions. The tetrahydropyranyl (THP) group at the 2-position of the pyrazole nitrogen serves as a protecting group, ensuring the regioselectivity of subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂O₂ | Calculated |

| Molecular Weight | 259.10 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF | Inferred |

| CAS Number | 1207183-83-8 | Inferred from supplier data for the isomeric 4-bromo-1-THP-pyrazole-3-carbaldehyde |

Proposed Synthesis and Mechanistic Rationale

The synthesis of 4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde can be logically approached in a three-step sequence starting from commercially available 4-bromopyrazole. This proposed pathway is designed for efficiency and regiochemical control.

Caption: Proposed synthetic workflow for 4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde.

Step 1: Protection of the Pyrazole Nitrogen

Rationale: The acidic proton on the pyrazole nitrogen can interfere with subsequent organometallic reactions. Therefore, protection is a critical first step. The tetrahydropyranyl (THP) group is an excellent choice due to its ease of introduction under mild, often solvent- and catalyst-free conditions, and its stability to strongly basic reagents like organolithiums.[4][5]

Experimental Protocol:

-

To neat 4-bromopyrazole (1.0 eq), add 3,4-dihydro-2H-pyran (1.2 eq).

-

Stir the mixture at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours, often solidifying upon completion.[4]

-

The reaction can be monitored by TLC or ¹H NMR.

-

The resulting 4-bromo-1-(tetrahydropyran-2-yl)pyrazole is often of sufficient purity for the next step, or can be purified by recrystallization or column chromatography.

Step 2: Regioselective Formylation via Ortho-Lithiation

Rationale: The formylation of the pyrazole ring can be achieved through various methods, with the Vilsmeier-Haack reaction being a common choice for electron-rich systems.[1][6] However, for regioselective formylation at the C3 position adjacent to the THP-protected nitrogen, a directed ortho-metalation approach is proposed. The THP group, while primarily a protecting group, can direct lithiation to the adjacent C5 position. Subsequent quenching with an electrophile like N,N-dimethylformamide (DMF) introduces the aldehyde functionality. It is important to note that without the directing effect of a substituent at the 1-position, formylation of pyrazoles often occurs at the 4-position.

Experimental Protocol:

-

Dissolve 4-bromo-1-(tetrahydropyran-2-yl)pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde.

Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not widely published, the following ¹H NMR characteristics can be predicted based on the closely related analogue, 4-bromo-1-(tetrahydropyran-2-yl)-1H-pyrazole.[7]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet |

| Pyrazole C5-H | 7.8 - 8.0 | Singlet |

| THP C2-H (anomeric) | 5.3 - 5.5 | Doublet of doublets |

| THP C6-H (axial) | 3.9 - 4.1 | Multiplet |

| THP C6-H (equatorial) | 3.6 - 3.8 | Multiplet |

| THP C3, C4, C5-H | 1.5 - 2.2 | Multiplets |

Reactivity and Synthetic Applications

The unique arrangement of functional groups in 4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde makes it a versatile synthetic intermediate.

Caption: Key reaction pathways for 4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde.

-

Reactions at the Aldehyde Group: The carbaldehyde functionality is a gateway to numerous transformations. It can readily undergo condensation reactions with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with hydroxylamine to produce oximes. These reactions are fundamental in the construction of more complex heterocyclic systems.[8] Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to another set of valuable derivatives.

-

Cross-Coupling Reactions at the Bromine Atom: The C4-bromo substituent is primed for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[2][9] This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups, significantly expanding the chemical space accessible from this intermediate. This is a cornerstone of modern library synthesis for drug screening.

-

Deprotection of the THP Group: The THP group can be readily removed under mild acidic conditions, such as with aqueous hydrochloric acid or p-toluenesulfonic acid in an alcoholic solvent, to reveal the N-H pyrazole.[10] This unmasking of the second nitrogen atom can be crucial for biological activity, as it can act as a hydrogen bond donor or acceptor.

Potential in Drug Discovery

The structural motifs accessible from 4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde are prevalent in a multitude of biologically active compounds. The pyrazole core is a well-established pharmacophore.[2][3] By leveraging the reactivity of the bromo and aldehyde groups, medicinal chemists can rapidly generate libraries of novel pyrazole derivatives for screening against various therapeutic targets. For instance, the synthesis of pyran-fused pyrazoles has been shown to yield compounds with potential anticancer and antibacterial activities.[11][12]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a laboratory chemical. Based on related bromo- and aldehyde-containing heterocycles, it may be harmful if swallowed, and cause skin and eye irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-Bromo-2-(tetrahydropyran-2-yl)pyrazole-3-carbaldehyde represents a strategically designed and highly valuable building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides orthogonal handles for a diverse range of chemical transformations, enabling the efficient construction of complex molecular architectures. The logical and robust synthetic pathway, coupled with its versatile reactivity, positions this compound as a key intermediate for the discovery and development of next-generation pyrazole-based therapeutics.

References

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. [Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2021). MDPI. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules. [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (2012). Asian Journal of Chemistry. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Current Organic Synthesis. [Link]

-

4-Bromopyrazole. PubChem. [Link]

-

Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]

-

Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2007). Semantic Scholar. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2013). Arkivoc. [Link]

-

Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. (2015). ResearchGate. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). KTU ePubl. [Link]

-

A catalyst- and solvent-free protocol for the sustainable synthesis of fused 4H-pyran derivatives. (2020). RSC Publishing. [Link]

-

Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC - NIH. [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). MDPI. [Link]

-

Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. [Link]

-

Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield. (2015). RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. A catalyst- and solvent-free protocol for the sustainable synthesis of fused 4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-bromo-2-(THP)-pyrazole-3-carbaldehyde

Introduction

For researchers and professionals in drug development and medicinal chemistry, pyrazole scaffolds are of paramount importance due to their diverse biological activities. The functionalization of the pyrazole ring allows for the fine-tuning of molecular properties, making the synthesis of specific derivatives a critical aspect of novel compound discovery. This guide provides a comprehensive, in-depth technical overview of the synthesis of a key building block: 4-bromo-2-(tetrahydropyran-2-yl)-2H-pyrazole-3-carbaldehyde .

This molecule incorporates a synthetically versatile bromine atom and a formyl group on a protected pyrazole core, making it an ideal precursor for a wide range of further chemical modifications. This guide is structured to not only provide step-by-step protocols but also to impart a deeper understanding of the chemical reasoning behind each experimental choice, ensuring both scientific integrity and practical applicability.

Strategic Overview of the Synthesis

The synthesis of 4-bromo-2-(THP)-pyrazole-3-carbaldehyde is most logically approached in a three-step sequence, designed to ensure high yields and regioselectivity. This strategy involves:

-

Bromination of the Pyrazole Ring: Introduction of a bromine atom at the C4 position of the pyrazole nucleus.

-

Protection of the Pyrazole N-H: Installation of a tetrahydropyran (THP) group to protect the acidic proton on the pyrazole nitrogen.

-

Formylation of the Protected Pyrazole: Introduction of a carbaldehyde group at the C3 position via the Vilsmeier-Haack reaction.

This strategic pathway is visualized in the workflow diagram below.

Caption: Overall synthetic workflow for 4-bromo-2-(THP)-pyrazole-3-carbaldehyde.

Part 1: Synthesis of 4-bromo-1H-pyrazole

The initial step involves the regioselective bromination of the pyrazole ring at the 4-position. The 4-position is the most electron-rich and sterically accessible position for electrophilic substitution on the pyrazole ring.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyrazole | 68.08 | 5.0 g | 0.073 |

| N-Bromosuccinimide (NBS) | 177.98 | 13.1 g | 0.073 |

| Acetonitrile | 41.05 | 100 mL | - |

Procedure:

-

To a stirred solution of pyrazole (5.0 g, 0.073 mol) in acetonitrile (100 mL) at room temperature, add N-Bromosuccinimide (13.1 g, 0.073 mol) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, remove the solvent under reduced pressure.

-

To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to yield 4-bromo-1H-pyrazole as a white solid.

Expert Insights & Justification

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to liquid bromine, making the reaction easier to handle and often more selective.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction, dissolving the starting materials and facilitating the reaction.

-

Regioselectivity: The inherent electronic properties of the pyrazole ring direct the electrophilic substitution to the 4-position.

Characterization Data for 4-bromo-1H-pyrazole

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (s, 2H), 12.5 (br s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 135.0, 92.5 |

Part 2: Synthesis of 4-bromo-2-(tetrahydropyran-2-yl)-2H-pyrazole

With the brominated pyrazole in hand, the next step is to protect the N-H proton. The tetrahydropyran (THP) group is an excellent choice for this purpose.

Why the THP Protecting Group?

The THP group offers several advantages in this synthetic context:

-

Stability: It is stable to a wide range of non-acidic conditions, including organometallic reagents and the strongly electrophilic conditions of the Vilsmeier-Haack reaction.[1]

-

Ease of Introduction: It can be readily introduced under mild acidic conditions.[2]

-

Facile Cleavage: The THP group can be removed under mild acidic conditions, which is often desirable in the final stages of a synthetic sequence.[1]

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-bromo-1H-pyrazole | 146.99 | 5.0 g | 0.034 |

| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 3.4 g (3.8 mL) | 0.041 |

| p-Toluenesulfonic acid (PTSA) | 172.20 | 0.32 g | 0.0018 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

To a solution of 4-bromo-1H-pyrazole (5.0 g, 0.034 mol) in dichloromethane (100 mL), add 3,4-dihydro-2H-pyran (3.4 g, 0.041 mol) and a catalytic amount of p-toluenesulfonic acid (0.32 g, 0.0018 mol).

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (50 mL) and then with water (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to give 4-bromo-2-(tetrahydropyran-2-yl)-2H-pyrazole as a colorless oil.

Characterization Data for 4-bromo-2-(THP)-pyrazole (Predicted)

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.70 (s, 1H), 7.60 (s, 1H), 5.40 (dd, 1H), 3.95 (m, 1H), 3.65 (m, 1H), 2.10-1.60 (m, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 139.0, 128.0, 93.0, 88.0, 68.0, 30.0, 25.0, 22.0 |

Part 3: Vilsmeier-Haack Formylation to Yield 4-bromo-2-(THP)-pyrazole-3-carbaldehyde

The final step is the formylation of the protected pyrazole at the C3 position. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation on electron-rich heterocyclic systems.[3]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the electron-rich pyrazole ring. The THP protecting group at the N2 position directs the formylation to the adjacent C3 position.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of a pyrazole.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-bromo-2-(THP)-pyrazole | 231.11 | 5.0 g | 0.0216 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 4.97 g (3.0 mL) | 0.0324 |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF (20 mL) to 0 °C.

-

Add phosphorus oxychloride (3.0 mL, 0.0324 mol) dropwise to the cold DMF with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

-

Cool the Vilsmeier reagent back to 0 °C and add a solution of 4-bromo-2-(THP)-pyrazole (5.0 g, 0.0216 mol) in dichloromethane (50 mL) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.

-

Cool the reaction mixture to room temperature and pour it slowly into a stirred mixture of ice and water (200 mL).

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to obtain 4-bromo-2-(THP)-pyrazole-3-carbaldehyde.

Characterization Data for 4-bromo-2-(THP)-pyrazole-3-carbaldehyde (Predicted)

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.95 (s, 1H), 8.10 (s, 1H), 5.50 (dd, 1H), 4.00 (m, 1H), 3.70 (m, 1H), 2.20-1.60 (m, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 185.0, 145.0, 135.0, 110.0, 89.0, 68.5, 30.0, 25.0, 21.5 |

| IR (KBr, cm⁻¹) | ~1680 (C=O stretch of aldehyde) |

| MS (ESI) | m/z [M+H]⁺ calculated for C₁₀H₁₂BrN₂O₂: 259.01, found: 259.0 |

Optional: Deprotection of the THP Group

If the final desired product is the N-unsubstituted pyrazole, the THP group can be readily cleaved under mild acidic conditions.

Experimental Protocol

-

Dissolve the 4-bromo-2-(THP)-pyrazole-3-carbaldehyde in a mixture of acetic acid, tetrahydrofuran (THF), and water (4:2:1).

-

Heat the mixture at 45 °C for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-1H-pyrazole-3-carbaldehyde.

Conclusion

This guide has detailed a robust and logical synthetic route to 4-bromo-2-(THP)-pyrazole-3-carbaldehyde, a valuable intermediate for further chemical exploration. By understanding the rationale behind each step—the regioselective bromination, the strategic choice of the THP protecting group, and the application of the Vilsmeier-Haack formylation—researchers can confidently and efficiently synthesize this key building block. The provided protocols and characterization data serve as a self-validating system to guide and confirm the successful synthesis in the laboratory.

References

- Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.

- Mezei, G.; Ahmed, B. M. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Adv.2015, 5, 21783-21793.

- Sha, Q.; Wei, Y. A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields. Synthesis2013, 45, 413-420.

- Elguero, J.; Claramunt, R. M.; Lopez, C.; Trofimenko, S. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem.1993, 71, 678-684.

- Abdel-Wahab, B. F.; Khidre, R. E.; Farahat, A. A. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC2011, (i), 196-245.

- Joshi, A. et al. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry2015, 7, 1515-1522.

- Popov, A. V. et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc2019, vi, 1-14.

- Elkady, R. B. et al. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online2012, 68, o3397.

- Guevel, A.-C.; Hart, D. J. An Improved Preparation of 3-Bromo-2H-Pyran-2-one: An Amphiphilic Diene for Diels-Alder Cycloadditions. Organic Syntheses1997, 74, 242.

- Isidro-Llobet, A.; Alvarez, M.; Albericio, F. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal2017, 23, 2534-2544.

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link] (accessed Jan 24, 2026).

-

Wikipedia. Vilsmeier–Haack reaction. [Link] (accessed Jan 24, 2026).

Sources

Spectroscopic Profile of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel heterocyclic compound, 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde. In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes information from foundational spectroscopic principles and data from closely related structural analogs to construct a reliable expected spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyrazole-based compounds. It offers a comprehensive interpretation of expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explains the causal relationships behind spectral features, and provides standardized protocols for data acquisition.

Introduction: The Rationale for Predictive Spectroscopic Analysis

The synthesis of novel chemical entities is a cornerstone of drug discovery and materials science. A critical step in this process is the unambiguous structural confirmation of the newly synthesized molecule. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the primary tools for this purpose.

4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is a poly-functionalized heterocyclic compound with potential applications as a versatile building block in medicinal chemistry. The pyrazole core is a well-established pharmacophore, and the strategic placement of a bromo-substituent, a formyl group, and a tetrahydropyran (THP) protecting group offers multiple avenues for further chemical modification.

As of the writing of this guide, a complete set of experimental spectroscopic data for this specific N2-substituted pyrazole has not been published in the public domain. Therefore, this document serves as a predictive guide, leveraging expert knowledge and spectral data from verified analogs to provide a scientifically grounded forecast of the expected spectral characteristics. This approach is invaluable for any researcher who has synthesized this molecule and requires a reference for structural verification.

Molecular Structure and Key Features

To understand the spectroscopy, we must first analyze the structure of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde.

-

Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is substituted at positions 2, 3, and 4.

-

Bromine at C4: An electron-withdrawing group that will influence the chemical shift of the remaining pyrazole proton at C5.

-

Carbaldehyde at C3: A strongly electron-withdrawing and deshielding group. The aldehyde proton (CHO) will have a characteristic downfield chemical shift.

-

Oxan-2-yl (THP) Group at N2: A bulky, non-aromatic protecting group. The attachment to N2 (as opposed to N1) is a key structural feature that dictates the overall geometry and the chemical environment of the pyrazole ring. The anomeric proton of the THP ring is directly attached to the pyrazole nitrogen.

The following diagram illustrates the molecular structure and numbering scheme used throughout this guide.

Caption: Molecular structure of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is the most powerful tool for elucidating the proton environment of a molecule. The predicted chemical shifts (δ) are for a spectrum recorded in deuterochloroform (CDCl₃) relative to tetramethylsilane (TMS) at 0 ppm.

Rationale for Predictions: The predictions are grounded in the experimental data for the isomeric compound, 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, which shows pyrazole protons at δ 7.61 and 7.48 ppm, and a characteristic set of signals for the THP group.[1] Adjustments are made to account for the N2-substitution and the presence of the C3-carbaldehyde.

-

H5 (Pyrazole Ring): In the target molecule, only one proton remains on the pyrazole ring, at the C5 position. It is adjacent to the electron-withdrawing bromine at C4 and the N2-substituted nitrogen. The aldehyde at C3 will also exert a deshielding effect through the ring. Therefore, its chemical shift is predicted to be a singlet in the aromatic region, likely downfield of the H5 proton in the N1-isomer (δ 7.48 ppm).

-

H-aldehyde (CHO): Aldehyde protons are characteristically found far downfield due to the strong deshielding effect of the carbonyl group. In heterocyclic systems, this is typically in the range of δ 9.5-10.5 ppm.[2]

-

H2' (Anomeric Proton): This proton is on the carbon linking the THP ring to the pyrazole N2. In the N1-isomer, this proton appears at δ 5.31-5.33 ppm.[1] For the N2-isomer, this proton is positioned between two nitrogen atoms, which should lead to a more pronounced deshielding effect. A downfield shift is therefore predicted.

-

H6'ax and H6'eq (THP Methylene adjacent to Oxygen): These diastereotopic protons will appear as multiplets, with the axial proton typically upfield of the equatorial proton.

-

H3', H4', H5' (THP Methylene Protons): These protons will form a complex series of overlapping multiplets in the aliphatic region.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H-aldehyde | 9.8 - 10.2 | s | 1H |

| H5 | 7.9 - 8.2 | s | 1H |

| H2' | 5.5 - 5.8 | dd | 1H |

| H6'eq | 4.0 - 4.2 | m | 1H |

| H6'ax | 3.6 - 3.8 | m | 1H |

| H3', H4', H5' | 1.6 - 2.2 | m | 6H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Rationale for Predictions: The predictions are based on known chemical shifts for pyrazoles, aldehydes, and THP ethers. For substituted pyrazoles, C3 and C5 typically appear between δ 130-150 ppm, while C4 is more upfield.[3] The aldehyde carbonyl carbon is characteristically downfield, above δ 180 ppm. The anomeric carbon (C2') of the THP group is typically found around δ 85-95 ppm.[1]

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) |

| C=O (Aldehyde) | 182 - 187 |

| C3 | 145 - 150 |

| C5 | 138 - 142 |

| C4 | 95 - 100 |

| C2' (Anomeric) | 88 - 92 |

| C6' | 67 - 70 |

| C3' | 29 - 32 |

| C5' | 24 - 27 |

| C4' | 21 - 24 |

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the key functional groups present in a molecule based on their vibrational frequencies.

Rationale for Predictions: The spectrum will be dominated by several key stretches. The most diagnostic will be the C=O stretch of the aldehyde. For aromatic aldehydes, this typically appears in the range of 1710-1685 cm⁻¹. The pyrazole ring will have characteristic C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the THP ether will be a strong band in the fingerprint region, and the C-Br stretch will appear at lower wavenumbers.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (pyrazole & CHO) | 3100 - 3000, 2900 - 2800 | Medium |

| C=O stretch (aldehyde) | 1705 - 1685 | Strong |

| C=N, C=C stretch (pyrazole) | 1580 - 1450 | Medium-Strong |

| C-O stretch (ether) | 1150 - 1050 | Strong |

| C-Br stretch | 650 - 550 | Medium-Strong |

Predicted Mass Spectrum (Electron Ionization)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Rationale for Predictions: The key features to look for in the mass spectrum are:

-

Molecular Ion (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of almost equal intensity (the M⁺ and M+2 peaks), separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The predicted monoisotopic mass is approximately 259.99 g/mol .

-

Major Fragmentation Pathways:

-

Loss of the THP group: A common fragmentation for THP-protected compounds is the cleavage of the N-C bond to the anomeric carbon, leading to a fragment corresponding to the 4-bromo-pyrazole-3-carbaldehyde radical cation.

-

Loss of CO: Aldehydes can lose a neutral CO molecule (28 Da) from the molecular ion or subsequent fragments.

-

Fragmentation of the THP ring: The THP fragment itself can undergo further fragmentation.

-

The following diagram illustrates the primary predicted fragmentation pathway.

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocols

To acquire the data discussed in this guide, the following standard laboratory protocols are recommended.

7.1 NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

7.2 Infrared Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with an accumulation of 16-32 scans.

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

7.3 Mass Spectrometry

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) or with a direct insertion probe.

-

GC-MS Method (if applicable):

-

Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Use a standard non-polar capillary column (e.g., DB-5ms).

-

Employ a temperature gradient (e.g., 50 °C to 280 °C) to ensure elution.

-

-

Acquisition:

-

EI energy: 70 eV.

-

Scan range: m/z 40-400.

-

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde. By integrating foundational principles with empirical data from close structural analogs, we have established a set of expected values and spectral patterns that should serve as a reliable benchmark for researchers. The provided protocols outline the standard methods for acquiring high-quality data. This document underscores the power of predictive analysis in modern chemical research, enabling scientists to proceed with confidence even in the absence of established literature data.

References

-

Borah, A. J., et al. (2016). Supporting Information: Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic N–H functionalities by 3,4-dihydro-2H-pyran. RSC Advances, 6, 83526-83532. Available from: [Link]

-

PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]

-

Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available from: [Link]

-

Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available from: [Link]

-

LibreTexts Chemistry. (2020). 1H NMR Chemical Shifts. Retrieved from: [Link]

-

NIST. (n.d.). 1H-Pyrazole, 4-bromo-. NIST Chemistry WebBook. Retrieved from: [Link]

Sources

Navigating the Molecular Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular architecture at the atomic level.[1][2][3][4] This in-depth guide focuses on the ¹H and ¹³C NMR spectral characteristics of a key heterocyclic building block, 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde. By dissecting its predicted spectral data, we will explore the fundamental principles of NMR and demonstrate its power in confirming molecular identity and purity, crucial for advancing pharmaceutical research.

The Significance of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde in Medicinal Chemistry

Substituted pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[5] The title compound, 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde, serves as a versatile intermediate in the synthesis of more complex bioactive molecules. The presence of a bromine atom, a reactive aldehyde group, and a protecting oxanyl group provides multiple avenues for chemical modification, making it a valuable scaffold in the design of novel therapeutic agents. Accurate and comprehensive characterization of this intermediate by NMR is the first critical step in ensuring the integrity of subsequent synthetic transformations and the final drug candidate.

Fundamental Principles of ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy states, and the frequency at which this occurs is known as the resonance frequency.

The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. This variation in resonance frequency, termed the chemical shift (δ) , is the cornerstone of NMR's structural elucidating power.[6] Chemical shifts are measured in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[6][7]

In ¹H NMR, three key pieces of information are extracted from the spectrum:

-

Chemical Shift (δ): Indicates the electronic environment of the proton.

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (J): The interaction between non-equivalent neighboring protons leads to the splitting of signals into multiplets, providing information about the connectivity of atoms.[7]

¹³C NMR provides information about the carbon framework of a molecule.[8][9] Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, resulting in single sharp peaks for each unique carbon atom.[8][9]

Predicted ¹H and ¹³C NMR Spectra of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde

While an experimental spectrum for the title compound is not publicly available, a detailed prediction of its ¹H and ¹³C NMR spectra can be derived from the analysis of substituent effects and comparison with structurally related compounds.

Molecular Structure and Numbering

Caption: Numbering scheme for 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde.

Predicted ¹H NMR Spectrum

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| CHO | 9.8 - 10.2 | Singlet (s) | - | Aldehyde protons are highly deshielded due to the electron-withdrawing nature of the carbonyl group and appear at very low field.[6] |

| H5 | 8.0 - 8.4 | Singlet (s) | - | This proton is on an electron-deficient pyrazole ring and is deshielded by the adjacent nitrogen atom and the overall aromatic character. |

| Oxan-H2' | 5.5 - 5.9 | Doublet of doublets (dd) | ~9, ~3 | This anomeric proton is attached to a carbon bonded to two oxygen atoms, leading to significant deshielding. It will be coupled to the two adjacent protons on the oxane ring. |

| Oxan-H6'eq | 4.0 - 4.3 | Multiplet (m) | - | Protons on carbons adjacent to the ring oxygen are deshielded. |

| Oxan-H6'ax | 3.6 - 3.9 | Multiplet (m) | - | Protons on carbons adjacent to the ring oxygen are deshielded. |

| Oxan-H3', H4', H5' | 1.5 - 2.0 | Multiplets (m) | - | These methylene protons of the oxane ring are in a more shielded, alkane-like environment.[7] |

Predicted ¹³C NMR Spectrum

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| CHO | 185 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and appears at a very low field.[8][10] |

| C5 | 140 - 145 | Aromatic carbon adjacent to a nitrogen atom in the pyrazole ring. |

| C3 | 135 - 140 | Aromatic carbon substituted with an aldehyde group. |

| C4 | 95 - 105 | This carbon is bonded to a bromine atom, which causes a significant upfield shift (shielding) compared to an unsubstituted carbon, a phenomenon known as the "heavy atom effect". |

| Oxan-C2' | 85 - 90 | The anomeric carbon is attached to two oxygen atoms and is significantly deshielded. |

| Oxan-C6' | 60 - 65 | Carbon adjacent to the ring oxygen. |

| Oxan-C3', C4', C5' | 20 - 35 | These carbons are in an alkane-like environment and are therefore more shielded.[8][10] |

Experimental Protocol for NMR Analysis

A robust and reproducible experimental protocol is essential for obtaining high-quality NMR data.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[11]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.[7]

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set appropriate parameters, including the spectral width, acquisition time, and number of scans.

-

Typical acquisition times are a few minutes.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

-

2D NMR (Optional but Recommended):

-

For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C nuclei.

-

-

Data Processing and Interpretation

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to a specific proton or carbon in the molecule.

The Role of NMR in Drug Development: A Self-Validating System

The application of NMR spectroscopy in drug development extends far beyond initial structure confirmation. It serves as a self-validating system throughout the drug development pipeline.

Caption: The integral role of NMR across the drug development lifecycle.

-

Hit Identification and Lead Optimization: NMR-based screening methods are instrumental in identifying small molecules that bind to a biological target.[4] During lead optimization, NMR provides detailed structural information about ligand-protein interactions, guiding medicinal chemists in designing more potent and selective drug candidates.[3]

-

Process Development and Scale-Up: As a synthetic route is optimized for large-scale production, NMR is used to monitor reaction progress, identify byproducts, and ensure the desired product is being formed with high purity.

-

Quality Control: In a regulated environment, NMR is a powerful tool for the quality control of active pharmaceutical ingredients (APIs) and final drug products. It can confirm the identity and purity of the API, quantify impurities, and assess the stability of the drug product over time.

Conclusion

The detailed analysis of the predicted ¹H and ¹³C NMR spectra of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde provides a clear roadmap for the structural verification of this important synthetic intermediate. By understanding the interplay of substituent effects on chemical shifts and coupling patterns, researchers can confidently interpret experimental data to confirm the identity and purity of their compounds. As a versatile and information-rich analytical technique, NMR spectroscopy is an indispensable tool in the arsenal of scientists and professionals dedicated to the discovery and development of new medicines.

References

-

Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link]

-

Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

-

Pell, A. J., & Davis, A. L. (2021). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 64(22), 16335–16353. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

Silva, A. M. S., Pinto, D. C. G. A., & Elguero, J. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-455. [Link]

-

U.S. National Library of Medicine. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved from [Link]

Sources

- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

Technical Guide: 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde - Physicochemical Profile and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde combines a pyrazole ring, a bromine substituent at position 4, a carbaldehyde group at position 3, and a tetrahydropyranyl (THP) protecting group on one of the pyrazole nitrogens.

Caption: Molecular structure of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde.

Predicted Physical Properties and Appearance

Based on the analysis of similar pyrazole-carbaldehyde derivatives, the following properties can be anticipated for 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde.

| Property | Predicted Value/Observation | Rationale/Comparative Data |

| Physical State | Solid | Small organic molecules with similar molecular weights are typically solids at room temperature. |

| Appearance | White to pale yellow or light brown solid[1] | Many synthesized pyrazole-4-carbaldehyde derivatives are reported to have a pale yellow to light brown color.[1] |

| Melting Point | Not available (expected to be a solid with a defined melting point) | |

| Solubility | Insoluble in water; Soluble in polar aprotic solvents (e.g., DMF, DMSO)[1] | The nonpolar pyrazole and THP rings, along with the bromine atom, would limit aqueous solubility. The polar carbaldehyde and nitrogen atoms would allow for solubility in polar organic solvents.[1] |

| Molecular Weight | 275.11 g/mol | Calculated from the molecular formula C9H11BrN2O2. |

Spectroscopic Characterization

The structural elucidation of 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde would rely on a combination of spectroscopic techniques. Below are the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the aldehyde proton, and the protons of the THP ring. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically 9-10 ppm). The pyrazole proton will also be a singlet. The protons of the THP ring will show complex splitting patterns in the aliphatic region.

-

¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon of the aldehyde group at a downfield chemical shift (around 180-200 ppm). Signals for the carbon atoms of the pyrazole ring and the THP ring will also be present.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1715 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) and/or the protonated molecular ion peak ([M+H]+). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two prominent peaks for the molecular ion, separated by 2 m/z units.

Experimental Protocols

While a specific synthesis for 4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde is not detailed in the available literature, a plausible synthetic route would involve the Vilsmeier-Haack reaction on a suitable precursor.[2] The characterization would follow standard analytical procedures.

General Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[2]

Caption: General workflow for the synthesis of pyrazole-carbaldehydes.

Step-by-Step Methodology:

-

Preparation of the Vilsmeier Reagent: In a fume hood, cool a flask containing anhydrous N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0°C for a specified time to form the Vilsmeier reagent.

-

Reaction: Dissolve the pyrazole precursor in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature and for a duration that would be optimized for the specific substrate.

-

Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Characterization Workflow

Caption: Standard workflow for the physicochemical characterization.

Trustworthiness and Self-Validation

The protocols and predictions outlined in this guide are based on well-established principles in synthetic and analytical chemistry. The Vilsmeier-Haack reaction is a reliable method for the synthesis of such aldehydes.[2] The characterization techniques described are standard procedures for the structural elucidation of organic compounds. The predicted physical properties are based on trends observed for structurally similar molecules. For definitive characterization, it is imperative to obtain experimental data following the described workflows.

Conclusion

4-bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde represents a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery. While specific experimental data is sparse in the public domain, this guide provides a comprehensive overview of its expected physical properties, appearance, and the standard methodologies for its synthesis and characterization. Researchers working with this compound can use this guide as a foundational resource for their experimental design and data interpretation.

References

[1] Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link] [2] ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

Sources

The Pyrazole Core: A Technical Guide to the Synthesis, Characterization, and Application of a C9H11BrN2O2 Derivative

This guide provides an in-depth exploration of a representative pyrazole derivative with the molecular formula C9H11BrN2O2. Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules.[1][2][3] Their versatile chemical nature and broad spectrum of pharmacological activities have established them as a "privileged scaffold" in medicinal chemistry and drug discovery.[4][5] This document will delve into the specific IUPAC nomenclature, synthetic pathways, analytical characterization, and potential therapeutic applications of a C9H11BrN2O2 pyrazole derivative, offering valuable insights for researchers, scientists, and professionals in drug development.

Deciphering the Molecular Identity: IUPAC Nomenclature

The molecular formula C9H11BrN2O2 suggests a pyrazole ring substituted with a bromine atom, and other moieties that account for the remaining atoms. Based on common synthetic routes and the stability of substituted pyrazoles, a highly plausible structure is Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate .

To systematically arrive at this name, we dissect the molecular formula:

-

C3N2 Core: The pyrazole ring itself accounts for C3H4N2.

-

Substituents: This leaves C6H7BrO2 to be distributed as substituents.

-

An ethyl carboxylate group (-COOCH2CH3) accounts for C3H5O2.

-

A methyl group (-CH3) attached to a nitrogen atom accounts for CH3.

-

A bromine atom (-Br) accounts for Br.

-

The numbering of the pyrazole ring is crucial for assigning the correct IUPAC name. By convention, the nitrogen atom bearing the substituent (the methyl group in this case) is designated as position 1. The numbering then proceeds around the ring to give the other substituents the lowest possible locants.

Thus, the proposed IUPAC name, Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, accurately reflects the connectivity of the atoms in this specific isomer. Other isomers are possible, but this substitution pattern is a common outcome in many pyrazole syntheses.

The Synthetic Blueprint: A Step-by-Step Protocol

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6] The following protocol outlines a reliable method for the synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, with each step designed for clarity and reproducibility.

Experimental Workflow Diagram

Caption: Synthetic workflow for Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate.

Detailed Protocol

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,3-dioxobutanoate (1 equivalent) and absolute ethanol (10 volumes).

-

Addition of Hydrazine: While stirring, slowly add methylhydrazine (1.1 equivalents) to the solution. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is the crude Ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Causality: The use of methylhydrazine as the nitrogen source dictates the N-methylation of the pyrazole ring. The 1,3-dicarbonyl nature of ethyl 2,3-dioxobutanoate directs the cyclization to form the pyrazole core.

Step 2: Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

-

Dissolution: Dissolve the crude Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in acetonitrile (10 volumes) in a 250 mL round-bottom flask with a magnetic stirrer.

-

Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate.

Causality: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. NBS is a mild and selective brominating agent, which favors substitution at the electron-rich C4 position of the pyrazole ring.

Structural Verification and Characterization

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques.[7][8][9]

| Analytical Technique | Expected Observations for Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the N-methyl group, and a singlet for the C3-proton of the pyrazole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the ethyl group, the N-methyl carbon, and the three carbons of the pyrazole ring. The C4 carbon will be significantly shifted due to the bromine attachment. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-N stretching, and C-H stretching of the alkyl and aromatic groups. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) and the isotopic pattern characteristic of a bromine-containing compound (M+ and M+2 peaks in approximately 1:1 ratio). |